3-Fluoranthenemethanol
Description
3-Fluoranthenemethanol is a fluorinated derivative of anthracenemethanol, characterized by a fluorine atom substituted at the 3-position of the anthracene ring system and a hydroxymethyl (-CH₂OH) functional group. Fluorinated aromatic alcohols are critical in medicinal chemistry and materials science due to their enhanced stability, bioavailability, and unique electronic effects introduced by fluorine substitution .
Properties
CAS No. |
70249-46-6 |
|---|---|
Molecular Formula |
C17H12O |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
fluoranthen-3-ylmethanol |
InChI |
InChI=1S/C17H12O/c18-10-11-8-9-16-14-5-2-1-4-13(14)15-7-3-6-12(11)17(15)16/h1-9,18H,10H2 |
InChI Key |
VEBZMHDHLUNFCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C2=CC=CC4=C(C=C3)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoranthenemethanol typically involves the functionalization of fluoranthene. One common method includes the cycloaddition reactions using acrylonitrile and dialkyl acetylenedicarboxylates. These reactions are carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for 3-Fluoranthenemethanol are not widely documented, the general approach involves the use of fluoranthene as a starting material. The process may include steps such as halogenation, followed by nucleophilic substitution to introduce the methanol group.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoranthenemethanol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated fluoranthene derivatives with nucleophiles like sodium methoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluoranthenone derivatives, while reduction can produce fluoranthenemethanol.
Scientific Research Applications
3-Fluoranthenemethanol has several applications in scientific research:
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the development of dyes and pigments due to its stable fluorescence characteristics.
Mechanism of Action
The mechanism by which 3-Fluoranthenemethanol exerts its effects is primarily through its interaction with molecular targets in biological systems. Its fluorescence properties allow it to bind to specific proteins or nucleic acids, making it a valuable tool in molecular biology. The pathways involved often include fluorescence resonance energy transfer (FRET) and other photophysical processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares structural and functional analogs of 3-Fluoranthenemethanol based on available evidence:
Fluorinated Aliphatic Alcohols
provides data on fluorinated alkanes, which share the fluorine substitution motif but lack aromaticity. For example:
| Compound | Boiling Point (°C/mmHg) | Yield (%) |
|---|---|---|
| 3-Fluoro-3-methylheptane | 35 (40 mm.) | 98 |
| Cyclohexyl fluoride | 100–102 | 95 |
Key observations:
- Boiling Points: Fluorine’s electronegativity increases polarity, raising boiling points compared to non-fluorinated analogs. However, aliphatic fluorinated compounds (e.g., 3-Fluoro-3-methylheptane) exhibit lower boiling points than aromatic derivatives like cyclohexyl fluoride due to weaker intermolecular forces in alkanes.
- Synthetic Yields : Fluorination at tertiary positions (e.g., 2-Fluoroadamantane, 98% yield) is more efficient than at secondary or primary positions, suggesting steric and electronic factors influence reactivity .
Aromatic Fluorinated Alcohols
describes 3-Fluoro-4-methylbenzylamine (CAS 261951-67-1), an aromatic amine with fluorine and methyl substituents.
- Bioactivity: Fluorinated benzylamines are intermediates in drug synthesis (e.g., antihistamines), suggesting 3-Fluoranthenemethanol may have pharmacological relevance .
Cyclic Fluorinated Alcohols
details (3S)-3-fluorotetrahydro-3-Furanmethanol (CAS 1268492-92-7), a cyclic ether with fluorine and methanol groups:
- Molecular Formula : C₅H₉FO₂ (Molar Mass: 120.12 g/mol).
- Stereochemistry : The (3S) configuration underscores the role of stereochemistry in fluorinated alcohols’ biological activity and synthetic pathways.
Comparison with 3-Fluoranthenemethanol:
- Structural Complexity: The furan ring in ’s compound introduces rigidity, whereas anthracene’s planar structure in 3-Fluoranthenemethanol may enhance π-π stacking interactions in materials applications.
- Polarity : Both compounds feature fluorine and hydroxyl groups, but the anthracene core likely increases hydrophobicity compared to the furan derivative .
Pharmacological Potential
Fluorinated analogs like Lumefantrine Related Compound B () and Memantine derivatives () demonstrate fluorine’s role in enhancing metabolic stability and target binding. 3-Fluoranthenemethanol could similarly improve drug delivery systems or act as a building block for antimalarial or neuroactive agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
